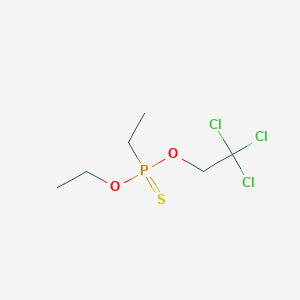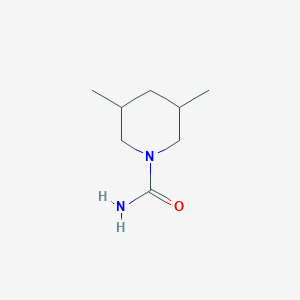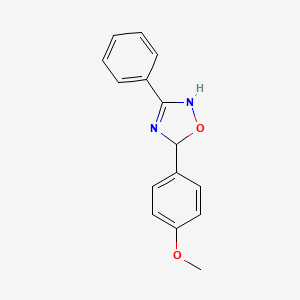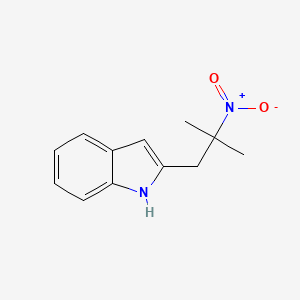![molecular formula C15H22N2O3S2 B14363467 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 95379-89-8](/img/no-structure.png)
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is a complex organic compound that consists of a unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with 1-oxa-4,10-dithia-7-azacyclododecane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Addition: Various electrophiles or nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4,10-dithia-7-azacyclododecane: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to the combination of its nitrophenyl group and the 1-oxa-4,10-dithia-7-azacyclododecane core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
| 95379-89-8 | |
Molekularformel |
C15H22N2O3S2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
7-[(4-nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane |
InChI |
InChI=1S/C15H22N2O3S2/c18-17(19)15-3-1-14(2-4-15)13-16-5-9-21-11-7-20-8-12-22-10-6-16/h1-4H,5-13H2 |
InChI-Schlüssel |
YBDIAFJAYVLRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCOCCSCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)



